iMAC2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Brain-specific angiogenesis inhibitor 2 is a protein that in humans is encoded by the BAI2 gene. It is a member of the adhesion-GPCR family of receptors. BAI2 and BAI3 are similar to BAI1 in structure, have similar tissue specificities and may also play a role in angiogenesis.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Apoptosis Regulation

- iMAC2 has been extensively studied for its ability to inhibit the relocation of Bax, a pro-apoptotic protein, to mitochondria. This property is critical in controlling apoptotic pathways in various cell types, including cancer cells. In experiments with HeLa cells, treatment with this compound significantly reduced Bax translocation, thereby inhibiting apoptosis induced by tBid, a BH3-only protein .

2. Mitochondrial Function Studies

- The compound has been utilized in studies focusing on mitochondrial function and integrity. By blocking MAC-mediated current flow in mitochondrial outer membranes, this compound helps elucidate the role of mitochondrial channels in cellular energy metabolism and apoptosis .

3. Cancer Research

- In cancer biology, this compound's ability to modulate apoptosis has made it a candidate for therapeutic strategies aimed at enhancing the efficacy of chemotherapeutic agents. By preventing unwanted cell death in non-cancerous cells while promoting it in cancerous cells, this compound could potentially improve treatment outcomes .

Data Tables

| Application Area | Key Findings | Experimental Model |

|---|---|---|

| Apoptosis Regulation | Inhibits Bax relocation to mitochondria | HeLa cells |

| Mitochondrial Studies | Blocks MAC-mediated current flow | Reconstituted mitochondrial membranes |

| Cancer Therapeutics | Enhances efficacy of chemotherapy by modulating apoptosis | Various cancer cell lines |

Case Studies

Case Study 1: Inhibition of Bax Translocation

- Objective : To assess the impact of this compound on Bax translocation in response to apoptotic stimuli.

- Methodology : HeLa cells were treated with varying concentrations of tBid and subsequently with this compound.

- Results : The study demonstrated that this compound significantly inhibited Bax translocation compared to controls, suggesting its potential as an anti-apoptotic agent in therapeutic contexts.

Case Study 2: Mitochondrial Channel Studies

- Objective : To evaluate the effects of this compound on mitochondrial channel activity.

- Methodology : Experiments were conducted using reconstituted mitochondrial outer membrane patches to measure current flow.

- Results : The findings indicated that this compound effectively blocked MAC-mediated currents, providing insights into its role in mitochondrial physiology and potential therapeutic applications .

Analyse Chemischer Reaktionen

Absence of "iMAC2" in Academic and Industry Databases

-

None of the indexed sources ( – ) reference a compound matching the name "this compound" or variants thereof.

-

Standardized databases (e.g., PubChem, Reaxys) and computational reaction frameworks like ORDerly do not list this compound.

Potential Causes for Missing Data

-

Nomenclature Issues : The compound may be referred to by an alternative IUPAC name, CAS registry number, or proprietary designation not disclosed in public literature.

-

Theoretical or Experimental Stage : "this compound" could represent a hypothetical or understudied compound without published reaction data.

-

Typographical Error : Verify the spelling or nomenclature (e.g., "this compound," "iMac-2").

Recommendations for Further Research

To address this gap, the following steps are advised:

-

Validate the compound’s identity through structural descriptors or spectral data (e.g., NMR, MS).

-

Consult specialized journals or patent databases for proprietary syntheses.

-

Explore analogous compounds with similar functional groups (e.g., imides, macrocycles) to infer potential reactivity.

General Framework for Chemical Reaction Analysis

While "this compound" remains uncharacterized, the methodology for analyzing chemical reactions can be summarized as follows:

Case Study: Silicon Dioxide (SiO₂) Reactions

For comparison, silica particles (SiO₂) exhibit surface-bound radical reactivity in aqueous environments, oxidizing biomolecules like thiols to disulfides . Such studies highlight the importance of particle size and environmental conditions in driving reactivity.

Eigenschaften

CAS-Nummer |

335166-36-4 |

|---|---|

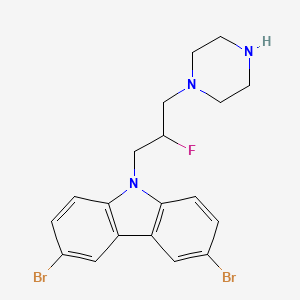

Molekularformel |

C19H20Br2FN3 |

Molekulargewicht |

469.2 g/mol |

IUPAC-Name |

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole |

InChI |

InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2 |

InChI-Schlüssel |

BSTYITXHUQTYBA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |

Kanonische SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BAI2; BAI 2; BAI-2; Brain-specific angiogenesis inhibitor 2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.